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Compound of Interest

Compound Name:
6-(4-Bromophenyl)pyridazine-3-

thiol

Cat. No.: B2822277 Get Quote

A detailed in-silico examination of 6-(4-Bromophenyl)pyridazine-3-thiol and its structural

analogs reveals key binding interactions and potential for drug development. This guide

provides a comparative overview of their docking performance against various protein targets,

supported by experimental data and detailed protocols.

Researchers in drug discovery are increasingly turning to pyridazine scaffolds due to their wide

range of pharmacological activities. This guide focuses on the comparative molecular docking

studies of 6-(4-Bromophenyl)pyridazine-3-thiol and related pyridazine derivatives. By

analyzing their binding affinities and interaction patterns with various biological targets, we can

gain valuable insights into their therapeutic potential. While direct comparative docking data for

6-(4-Bromophenyl)pyridazine-3-thiol is limited in publicly available literature, this guide

synthesizes findings from studies on structurally similar compounds to provide a representative

analysis.

Comparative Docking Performance of Pyridazine
Derivatives
The following table summarizes the docking scores of various pyridazine derivatives against

different protein targets. These compounds share structural similarities with 6-(4-
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Bromophenyl)pyridazine-3-thiol, featuring a pyridazine core and aryl substitutions. The data

is compiled from multiple research papers to offer a comparative perspective.

Compound
Name/ID

Target Protein
(PDB ID)

Docking Score
(kcal/mol)

Key
Interacting
Residues

Reference

Pyridazin-3-one

derivative 4f

Tyrosinase

(3NM8)
-7.85 Not Specified [1]

Pyridazin-3-one

derivative 4h

Tyrosinase

(3NM8)
-8.08 Not Specified [1]

Pyrazole-

pyridazine hybrid

5f

Cyclooxygenase-

2 (COX-2)

(3LN1)

Not Specified

(IC50 = 1.50 µM)
Not Specified [2]

Pyrazole-

pyridazine hybrid

6e

Cyclooxygenase-

2 (COX-2)

(3LN1)

Not Specified

(IC50 = 1.15 µM)
Not Specified [2]

Pyrazole-

pyridazine hybrid

6f

Cyclooxygenase-

2 (COX-2)

(3LN1)

Not Specified

(IC50 = 1.15 µM)
His90 [3]

4-(4-

bromophenyl)-

thiazol-2-amine

derivative p2

Topoisomerase II

(1JIJ)

Good Docking

Score
Not Specified [4]

4-(4-

bromophenyl)-

thiazol-2-amine

derivative p4

Topoisomerase II

(1JIJ)

Good Docking

Score
Not Specified [4]

Pyridazine

derivative 6b

Cyclooxygenase-

2 (COX-2)

Not Specified

(IC50 = 0.18 µM)
His90 [3]
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The methodologies employed in the cited studies form the basis for understanding the

presented docking data. A generalized workflow is described below, followed by a more

detailed breakdown of the key experimental protocols.

General Computational Docking Workflow

Preparation

Docking
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Ligand Preparation
(Energy Minimization)

Molecular Docking
(e.g., AutoDock, MOE)

Protein Preparation
(PDB, Remove Water, Add Hydrogens)

Scoring & Ranking
(Binding Energy)

Interaction Analysis
(Hydrogen Bonds, Hydrophobic Interactions)

Click to download full resolution via product page

Caption: A generalized workflow for computational molecular docking studies.

Key Experimental Protocols
1. Protein and Ligand Preparation:

Protein Structure: The three-dimensional crystal structures of the target proteins are typically

obtained from the Protein Data Bank (PDB).
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Preparation: The protein structures are prepared for docking by removing water molecules,

adding polar hydrogen atoms, and assigning charges. This is often performed using software

like the Molecular Operating Environment (MOE) or AutoDock Tools.

Ligand Structure: The 3D structures of the pyridazine derivatives are sketched using

chemical drawing software and then optimized to their lowest energy conformation using

computational methods like the MMFF94x force field.

2. Molecular Docking Simulation:

Software: Docking studies are commonly performed using software packages such as the

Molecular Operating Environment (MOE) or AutoDock.[2][5]

Procedure: The prepared ligands are docked into the active site of the prepared protein. The

docking protocol involves defining a binding site (often based on a co-crystallized ligand) and

then allowing the software to explore various conformations and orientations of the ligand

within that site.

Validation: To ensure the reliability of the docking protocol, a "self-docking" or "re-docking"

experiment is often performed where the co-crystallized ligand is extracted and then docked

back into the protein's active site. A low root-mean-square deviation (RMSD) between the

docked pose and the original crystal structure pose indicates a valid docking setup.[2]

3. Analysis of Docking Results:

Binding Affinity: The binding affinity of the ligand to the protein is estimated using a scoring

function, which typically provides a value in kcal/mol. A more negative value indicates a

stronger binding affinity.

Interaction Analysis: The interactions between the docked ligand and the amino acid

residues of the protein's active site are analyzed. This includes identifying hydrogen bonds,

hydrophobic interactions, and other non-covalent interactions that contribute to the binding.

This analysis is crucial for understanding the structure-activity relationship (SAR).

Signaling Pathway Implication: COX-2 Inhibition
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Several of the analyzed pyridazine derivatives show potent inhibitory activity against

Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The diagram below

illustrates the signaling pathway and the point of inhibition by these compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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bromophenyl-pyridazine-3-thiol-and-related-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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